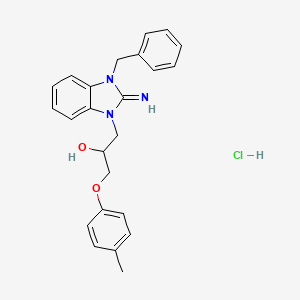

VU573 Hydrochloride

Description

VU573 Hydrochloride is a small-molecule inhibitor of inwardly rectifying potassium (Kir) channels, discovered via high-throughput screening (HTS) of a Kir1.1-focused compound library using thallium (Tl+) flux assays . It exhibits preferential inhibition of G protein-coupled inward rectifier potassium (GIRK) channels (Kir3.1/3.2 and Kir3.1/3.4), Kir2.3, and Kir7.1, with weaker activity against Kir1.1 and Kir2.1 . Key findings include:

- Potency: VU573 inhibits Kir2.3 and Kir7.1 with IC₅₀ values of ~1.3 μM in patch-clamp assays, consistent with Tl+ flux data . For GIRK channels, it shows an IC₅₀ of ~2 μM in mammalian cells .

- Mechanism: It acts independently of G protein-coupled receptor (GPCR) activation, blocking Kir channels directly .

Properties

CAS No. |

1049717-96-5 |

|---|---|

Molecular Formula |

C24H26ClN3O2 |

Molecular Weight |

423.9 g/mol |

IUPAC Name |

1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C24H25N3O2.ClH/c1-18-11-13-21(14-12-18)29-17-20(28)16-27-23-10-6-5-9-22(23)26(24(27)25)15-19-7-3-2-4-8-19;/h2-14,20,25,28H,15-17H2,1H3;1H |

InChI Key |

NGZWFCOEEBPBTF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O.Cl |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O.Cl |

Synonyms |

1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol Hydrochloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Selectivity Profile

VU573 distinguishes itself from other Kir inhibitors through its unique selectivity (Table 1):

Structural Insights :

- Modifications to VU573’s phenyloxy group (e.g., morpholine substitution in R70) reduce Kir7.1 affinity, highlighting the role of the R-group in channel specificity .

- Flat structure-activity relationships (SAR) for Kir7.1 suggest challenges in optimizing selectivity without structural diversification .

Functional and Therapeutic Implications

- Cardiac vs. Neuronal GIRK : VU573 inhibits both Kir3.1/3.2 (neuronal) and Kir3.1/3.4 (cardiac) with equal potency, unlike subtype-specific inhibitors (e.g., tertiapin-Q for Kir3.1/3.4) . This broad activity may limit its therapeutic use in atrial fibrillation, where selective Kir3.1/3.4 blockade is preferred to avoid CNS side effects .

- Kir2.3 in Atrial Fibrillation : Kir2.3 is implicated in arrhythmogenic currents. VU573’s potent inhibition (IC₅₀ = 1.3 μM) positions it as a tool for studying atrial-selective channelopathies .

- Insecticidal Action : VU573 induces renal failure in mosquitoes (e.g., Aedes aegypti) by blocking AeKir1 channels, causing flightlessness and death within 24 hours . Its toxicity is enhanced by elevated hemolymph K⁺, a condition post-bloodfeeding .

Assay Compatibility and Limitations

- Tl+ Flux vs. Electrophysiology : VU573’s IC₅₀ for Kir7.1 in Tl+ flux assays (4.9 μM) aligns with patch-clamp data (1.3 μM) in HEK-293 cells. However, wild-type Kir7.1 activity is undetectable in Tl+ assays without the M125R mutation, which increases single-channel conductance .

- Species Variability: In Xenopus oocytes, VU573’s inhibition of Kir3.1/3.2 is less potent (~50% at 10 μM) compared to mammalian cells, likely due to differences in membrane lipid composition or auxiliary subunits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.